Cas no 2137641-08-6 (Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-)

Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- structure
2137641-08-6 structure
Product Name:Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-
CAS No:2137641-08-6
MF:C10H19NO
MW:169.263962984085
CID:5268348
Update Time:2025-11-02

Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-
    • Inchi: 1S/C10H19NO/c1-2-12-8-10(6-11-7-10)9-4-3-5-9/h9,11H,2-8H2,1H3
    • InChI Key: SLSMCBOMXUHTGR-UHFFFAOYSA-N
    • SMILES: N1CC(C2CCC2)(COCC)C1

Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- Pricemore >>

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Additional information on Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-

Introduction to Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- (CAS No. 2137641-08-6)

Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-, identified by the Chemical Abstracts Service registry number 2137641-08-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of a cyclobutyl substituent at the 3-position and an ethoxymethyl group further enhances its structural complexity and potential biological activity. The unique structural features of this molecule make it a subject of considerable interest in medicinal chemistry, particularly for its role as a building block in the synthesis of more complex pharmacophores.

The synthesis of Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- involves meticulous chemical transformations that highlight the intersection of traditional organic synthesis techniques and modern catalytic methods. The introduction of the cyclobutyl moiety into the azetidine core typically requires careful control of reaction conditions to ensure high selectivity and yield. This step often involves nucleophilic substitution or cyclization reactions, which are influenced by factors such as temperature, solvent choice, and catalyst efficiency. The subsequent attachment of the ethoxymethyl group further refines the molecule's structure, potentially altering its electronic properties and interactions with biological targets.

In recent years, there has been growing interest in heterocyclic compounds like Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- due to their prevalence in bioactive natural products and synthetic drugs. The four-membered nitrogen ring in azetidine derivatives often serves as a privileged scaffold in drug discovery, contributing to favorable pharmacokinetic properties such as oral bioavailability and metabolic stability. The cyclobutyl substituent, in particular, has been shown to enhance binding affinity and reduce metabolic liability in certain drug candidates. This has spurred extensive research into optimizing synthetic routes to produce derivatives with enhanced efficacy and reduced side effects.

One of the most compelling aspects of studying compounds like Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- is their potential application in developing novel therapeutic agents. Researchers have explored various modifications to the azetidine core to modulate its biological activity. For instance, substituents at different positions on the ring can alter receptor binding profiles, leading to compounds with distinct therapeutic profiles. The ethoxymethyl group, while relatively small, can significantly influence the compound's solubility and interactions with biological targets. These factors make it an attractive scaffold for designing molecules that interact with enzymes or receptors involved in critical biological pathways.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Azetidine derivatives, including Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-, have been investigated for their potential in treating a wide range of diseases, from infectious disorders to chronic conditions like cancer and neurodegenerative diseases. The structural versatility of azetidine allows for the creation of molecules that can selectively target specific disease pathways without eliciting off-target effects. This has led to numerous patents and clinical trials focusing on azetidine-based drugs.

Advances in computational chemistry have further accelerated the discovery process for compounds like Azetidine, 3-cyclobutyl-3-(ethoxymethyl)-. Molecular modeling techniques enable researchers to predict how different structural modifications will affect biological activity before synthesizing physical samples. This approach not only saves time but also reduces costs associated with trial-and-error experimentation. By leveraging computational tools alongside traditional synthetic methods, scientists can more efficiently design molecules with desired properties.

The role of Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- in academic research is equally noteworthy. It serves as a valuable tool for understanding fundamental principles in organic chemistry and medicinal chemistry. For instance, studying its reactivity patterns can provide insights into how nitrogen-containing heterocycles interact with biological systems. Additionally, its use as a starting material for more complex derivatives allows researchers to explore new synthetic methodologies and develop innovative approaches to drug design.

Looking ahead, the future prospects for compounds like Azetidine, 3-cyclobutyl-3-(ethoxymethyl)- appear promising. As our understanding of biological pathways continues to grow, so does the demand for structurally diverse molecules that can modulate these pathways effectively. The unique combination of structural features provided by this compound makes it well-suited for addressing unmet medical needs in various therapeutic areas. Furthermore, ongoing research into green chemistry principles may lead to more sustainable synthetic routes for producing these valuable intermediates.

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